molecular formula C9H8O2 B3363827 2-Ethynyl-5-methoxyphenol CAS No. 1057669-95-0

2-Ethynyl-5-methoxyphenol

Cat. No.: B3363827
CAS No.: 1057669-95-0
M. Wt: 148.16 g/mol
InChI Key: OXOONUQMEBUCOZ-UHFFFAOYSA-N
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Description

2-Ethynyl-5-methoxyphenol is an organic compound with the molecular formula C9H8O2 It is a derivative of phenol, characterized by the presence of an ethynyl group at the second position and a methoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-methoxyphenol typically involves the introduction of the ethynyl group onto a methoxyphenol precursor. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones.

    Reduction: 2-Ethyl-5-methoxyphenol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Ethynyl-5-methoxyphenol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving phenolic compounds.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-methoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Ethynylphenol: Lacks the methoxy group, resulting in different chemical properties.

    5-Methoxyphenol: Lacks the ethynyl group, affecting its reactivity and applications.

    2-Ethyl-5-methoxyphenol: Similar structure but with an ethyl group instead of an ethynyl group.

Uniqueness

2-Ethynyl-5-methoxyphenol is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-ethynyl-5-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6,10H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOONUQMEBUCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312169
Record name 2-Ethynyl-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057669-95-0
Record name 2-Ethynyl-5-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057669-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynyl-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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